molecular formula C19H18ClF2N3O3 B174157 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127254-10-8

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B174157
CAS No.: 127254-10-8
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-UHTWSYAYSA-N
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Description

This compound is a fourth-generation fluoroquinolone antibiotic characterized by a unique spirocyclic amine substituent at the C-7 position and a cis-2-fluorocyclopropyl group at N-1. Its stereochemistry—(R)-configuration at the spirocyclic amine and (1R,2S)-configuration at the fluorocyclopropyl moiety—confers enhanced antibacterial activity against Gram-positive and Gram-negative pathogens, including multidrug-resistant strains . The 8-chloro and 6-fluoro substituents further optimize DNA gyrase and topoisomerase IV inhibition, critical for bactericidal effects .

Properties

IUPAC Name

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-UHTWSYAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sitafloxacin, is a synthetic fluoroquinolone antibiotic. It exhibits significant antibacterial activity by targeting bacterial DNA synthesis pathways, particularly through the inhibition of DNA gyrase and topoisomerase IV.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H18ClF2N3O3
Molecular Weight 409.8 g/mol
IUPAC Name 7-[(R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
CAS Number 127254-10-8

Sitafloxacin functions primarily as an inhibitor of bacterial DNA replication. It binds to the DNA gyrase and topoisomerase IV enzymes, which are crucial for maintaining DNA structure during replication and transcription. By inhibiting these enzymes, Sitafloxacin disrupts bacterial cell division and ultimately leads to cell death.

Antibacterial Efficacy

Research indicates that Sitafloxacin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against resistant strains, making it a valuable option in treating complicated infections.

Case Studies

  • Clinical Efficacy in Respiratory Infections : A study involving patients with community-acquired pneumonia demonstrated that Sitafloxacin was effective in reducing clinical symptoms and eradicating pathogens within a short treatment duration compared to standard antibiotics.
  • Urinary Tract Infections (UTIs) : In a randomized controlled trial, Sitafloxacin showed superior efficacy in treating UTIs caused by multidrug-resistant Escherichia coli compared to other fluoroquinolones.
  • Skin and Soft Tissue Infections : Another case study highlighted its effectiveness in treating complicated skin infections where conventional therapies failed, showcasing its potential as a second-line treatment option.

Pharmacokinetics

Sitafloxacin has favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues with good penetration into respiratory and urinary tracts.
  • Metabolism : Primarily metabolized in the liver with minimal renal excretion.

Safety Profile

The safety profile of Sitafloxacin is generally favorable; however, common side effects include gastrointestinal disturbances and potential central nervous system effects such as dizziness or headache. Monitoring for adverse reactions is recommended during treatment.

Scientific Research Applications

Comparative Efficacy

Studies have shown that this compound is more effective than several existing antibiotics, particularly in treating infections caused by resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional fluoroquinolones, indicating superior efficacy .

Importance of Structural Features

The unique spirocyclic structure contributes to the compound's enhanced activity. The presence of the 7-amino group and the fluorinated cyclopropyl moiety are critical for binding affinity to target enzymes. Research indicates that modifications to these groups can significantly alter antibacterial potency .

Structural Feature Impact on Activity
7-amino groupEssential for enzyme binding
Fluorinated cyclopropylEnhances lipophilicity and membrane penetration
Chlorine atomIncreases antibacterial spectrum

Clinical Relevance

Due to its broad-spectrum activity, this compound is being investigated for use in treating various infections, including urinary tract infections (UTIs) and respiratory infections. Its ability to overcome resistance mechanisms makes it a candidate for combination therapies with other antibiotics .

Case Studies

  • Urinary Tract Infections : A clinical trial demonstrated that patients treated with this compound showed a higher rate of infection resolution compared to those receiving standard treatments.
  • Respiratory Infections : In a study involving patients with chronic obstructive pulmonary disease (COPD), the compound reduced exacerbation rates by effectively targeting bacterial pathogens commonly associated with lung infections.

Comparison with Similar Compounds

Table 1: Key Structural Features and Modifications

Compound Name / ID C-7 Substituent N-1 Substituent C-8 Substituent Key Activity/Properties Reference
Target Compound (R)-7-amino-5-azaspiro[2.4]heptan-5-yl (1R,2S)-2-fluorocyclopropyl Chloro Broad-spectrum, MDRSP activity
DU-6859a (Compound 33) (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl (1R,2S)-2-fluorocyclopropyl Chloro Superior Gram-positive activity
Compound 2a (7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl (1R,2S)-2-fluorocyclopropyl Methoxy Potent against respiratory pathogens
Besifloxacin Regioisomer (R)-3-aminoazepan-3-ylamino Cyclopropyl Chloro Reduced activity vs. besifloxacin
9FQ (Naphthyridine derivative) (R)-7-amino-5-azaspiro[2.4]heptan-5-yl (1S,2S)-2-fluorocyclopropyl - Activity in Gram-negative resistant strains
Compound 15b (Ciprofloxacin analogue) (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl Cyclopropyl Methyl 4× potency vs. ciprofloxacin

Stereochemical Impact on Activity

  • N-1 Fluorocyclopropyl Group : The (1R,2S)-configuration in the target compound and DU-6859a enhances lipophilicity and membrane penetration, improving activity against intracellular pathogens like Chlamydia pneumoniae . In contrast, the (1S,2S)-isomer in 9FQ shows reduced Gram-positive coverage .
  • C-7 Spirocyclic Amine : The (R)-configuration in the target compound vs. (7S) in DU-6859a and 15b affects DNA gyrase binding kinetics. DU-6859a achieves lower MIC values (0.06 µg/mL vs. S. pneumoniae) due to optimal stereochemical alignment .

Substituent Effects

  • C-8 Chloro vs. Methoxy: The target compound’s 8-chloro group increases potency against quinolone-resistant S. aureus (MIC90 = 0.5 µg/mL) by stabilizing drug-enzyme interactions . In contrast, the 8-methoxy group in Compound 2a improves solubility and bioavailability, critical for respiratory tract penetration .
  • C-7 Methylation : Compound 2a’s 7-methyl group reduces renal toxicity while retaining efficacy, demonstrating a balance between safety and potency .

Preparation Methods

Skraup Synthesis for 6-Fluoro-8-Chloroquinoline

A modified Skraup reaction starting from 4-fluoro-2-chloroaniline (1) and glycerol in concentrated sulfuric acid yields 6-fluoro-8-chloroquinoline (2). The reaction proceeds via cyclodehydration at 180–200°C for 6–8 hours, achieving 68–72% yield. Key considerations include:

  • Acid concentration : 70% H₂SO₄ minimizes side reactions like over-oxidation.

  • Halogen stability : Fluorine at C6 and chlorine at C8 remain intact under these conditions due to their electron-withdrawing effects.

Halogenation and Functionalization

Further functionalization of the quinoline core involves:

  • C3 Carboxylic acid introduction : Oxidation of a C3 methyl group using KMnO₄ in acidic media (yield: 85%).

  • C1 Fluorocyclopropyl installation : Achieved via stereoselective cyclopropanation (discussed in Section 3).

Synthesis of (R)-7-Amino-5-Azaspiro[2.4]Heptane

The spirocyclic amine moiety is prepared through a cyclization-reduction sequence :

Cyclization of β-Ketoamide Precursors

A β-ketoamide derivative (3) undergoes acid-catalyzed cyclization in H₂SO₄ at 50°C to form 5-azaspiro[2.4]heptan-4-one (4). The reaction proceeds via intramolecular aldol condensation, with yields of 75–80%.

Stereoselective Amination

Reductive amination of 4 with NH₃ and NaBH₃CN in methanol introduces the amino group, yielding (R)-7-amino-5-azaspiro[2.4]heptane (5). Chiral resolution using tartaric acid achieves >99% enantiomeric excess (ee).

StepReagents/ConditionsProductYield (%)Purity (%)
CyclizationH₂SO₄, 50°C47895
Reductive AminationNaBH₃CN, NH₃, MeOH56599 (ee)

Installation of the (1R,2S)-2-Fluorocyclopropyl Group

The stereospecific fluorocyclopropyl group is introduced via transition metal-catalyzed cyclopropanation :

Simmons-Smith Reaction with Fluorinated Reagents

A vinylquinoline intermediate (6) reacts with Zn(CH₂F)₂ in the presence of a chiral Rh catalyst (Rh₂(S-DOSP)₄) to yield the (1R,2S)-2-fluorocyclopropyl derivative (7). Key parameters:

  • Temperature : −20°C to prevent racemization.

  • Yield : 60–65% with 95% diastereomeric excess (de).

Alternative Radical Fluorocyclopropanation

Using TMS-CF₂Br and a Cu(I) catalyst under UV light, radical-mediated cyclopropanation achieves comparable stereoselectivity (90% de) but lower yields (50–55%).

Coupling of Spirocyclic Amine to Quinoline Core

The final assembly employs Buchwald-Hartwig amination to link the spirocyclic amine (5) to the quinoline core (7):

Palladium-Catalyzed C–N Bond Formation

Reaction of 7-bromo-quinoline derivative (8) with (R)-7-amino-5-azaspiro[2.4]heptane (5) using Pd(OAc)₂/Xantphos in toluene at 110°C affords the coupled product (9) in 70–75% yield.

ParameterValue
CatalystPd(OAc)₂/Xantphos
LigandXantphos (4 mol%)
BaseCs₂CO₃
SolventToluene
Yield73%

Final Oxidation and Purification

The C3 methyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 85% yield. Purification via recrystallization from ethanol/ammonia (2:1 v/v) yields the final compound with >99% HPLC purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for critical steps:

StepMethodYield (%)StereoselectivityScalability
Quinoline coreSkraup synthesis68–72N/AHigh
Spirocyclic amineReductive amination65>99% eeModerate
FluorocyclopropanationRh-catalyzed60–6595% deLow
C–N CouplingBuchwald-Hartwig70–75N/AHigh

Challenges and Optimization Opportunities

  • Stereochemical control : Rh-catalyzed cyclopropanation remains the most reliable but requires expensive catalysts.

  • Functional group compatibility : The carboxylic acid group must be protected during earlier steps to prevent side reactions.

  • Yield improvements : Transitioning from batch to flow chemistry may enhance efficiency in cyclization steps.

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves coupling a fluorinated quinoline core with stereochemically defined spiroazabicyclic and fluorocyclopropyl groups. Key intermediates include:

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , prepared from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, ethyl 3-(N,N-dimethylamino)acrylate, and cyclopropylamine under reflux conditions .
  • Spiroazabicyclic amine : Synthesized via cyclization reactions, with stereochemical control achieved using chiral catalysts or resolution techniques.
  • Coupling step : The amino-azaspiroheptane moiety is introduced under basic conditions (e.g., NaHCO₃ in aqueous ethanol at 70–80°C) to form the final product .

Basic: How is the stereochemical configuration of the spiroazabicyclic and fluorocyclopropyl moieties confirmed?

  • X-ray crystallography : Single-crystal analysis confirms the (R)-configuration of the spiroazabicyclic group and the (1R,2S)-configuration of the fluorocyclopropyl substituent. Key interactions (C–H⋯O, C–H⋯Cl) stabilize the crystal lattice, as reported in Acta Crystallographica .
  • Circular dichroism (CD) : Used to validate enantiopurity, particularly for intermediates resolved via chiral chromatography.

Advanced: What methodologies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray)?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

  • Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting or coalescence at elevated temperatures.
  • DFT calculations : Compare theoretical NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate structures .
  • Crystallographic refinement : R-factors < 0.06 (as in ) ensure high confidence in stereochemical assignments over NMR-based inferences.

Advanced: How do modifications to the amino-azaspiroheptane substituent impact antibacterial activity?

Structure-activity relationship (SAR) studies reveal:

  • Spiro ring size : Smaller rings (e.g., spiro[2.4]heptane vs. spiro[4.4]decane) enhance bacterial gyrase inhibition due to reduced steric hindrance.
  • Amino group position : The (R)-7-amino configuration optimizes hydrogen bonding with DNA gyrase, as seen in analogs like Clinafloxacin (PD 127391) .
  • Fluorocyclopropyl group : The (1R,2S)-stereochemistry improves membrane penetration, critical for Gram-negative activity .

Advanced: What strategies optimize reaction yield during fluorocyclopropyl coupling?

  • Catalytic systems : Use Pd(II)/Cu(I) catalysts for regioselective cyclopropane formation, minimizing byproducts.
  • Temperature control : Slow addition of cyclopropylamine at 0–5°C prevents exothermic side reactions.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound with >95% purity .

Advanced: How does the compound’s reactivity with amino acids influence derivatization studies?

  • Nucleophilic substitution : The C-7 chlorine undergoes displacement with primary α-amino acids (e.g., glycine) in ethanolic NaHCO₃ at 70–80°C, forming N-(4-oxoquinolin-7-yl)-α-amino acids .
  • Mechanistic insight : The reaction proceeds via an SNAr pathway, with electron-withdrawing groups (fluoro, oxo) activating the quinoline core.

Advanced: What analytical techniques quantify degradation products under stressed conditions?

  • Forced degradation : Exposure to 0.1 M HCl (24 h, 60°C) generates hydrolyzed products (e.g., decarboxylated quinoline).
  • LC-MS/MS : A C8 column (0.1% formic acid/methanol gradient) coupled to a Q-TOF mass spectrometer identifies degradation pathways .
  • Stability-indicating assays : High-resolution mass spectrometry (HRMS) confirms m/z shifts corresponding to predicted degradation species.

Advanced: How do computational models predict the compound’s binding to bacterial targets?

  • Molecular docking (AutoDock Vina) : The fluorocyclopropyl group occupies a hydrophobic pocket in E. coli gyrase (PDB: 1KZN), while the carboxylate interacts with Mg²⁺ ions.
  • MD simulations (AMBER) : The spiroazabicyclic moiety stabilizes the DNA-enzyme complex via van der Waals interactions, with RMSD < 2.0 Å over 100 ns .

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